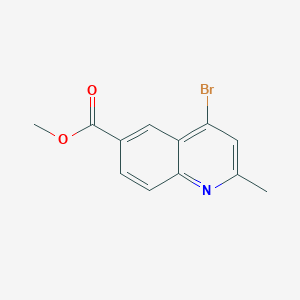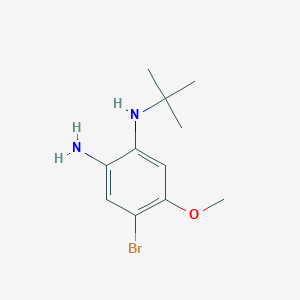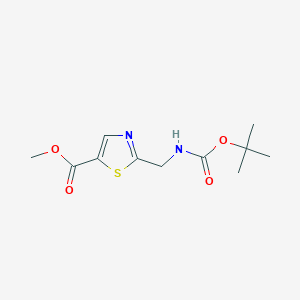
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C11H17N2O4S. Es ist ein Derivat von Thiazol, einer heterocyclischen Verbindung, die sowohl Schwefel- als auch Stickstoffatome enthält. Diese Verbindung wird aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität häufig in der organischen Synthese und der pharmazeutischen Chemie eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat umfasst typischerweise die Reaktion von Thiazolderivaten mit tert-Butoxycarbonyl (Boc)-geschützten Aminen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion unter Beteiligung eines Thioharnstoffderivats und eines α-Halogenketons synthetisiert werden.
Einführung des Boc-geschützten Amins: Das Boc-geschützte Amin wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Amin das elektrophile Kohlenstoffatom des Thiazolrings angreift.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Methanol in Gegenwart eines starken Säurekatalysators.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren zur Steigerung der Reaktionsausbeute und -effizienz eingesetzt werden. Der Einsatz von automatisierten Systemen und optimierten Reaktionsbedingungen gewährleistet eine gleichbleibende Produktqualität und Skalierbarkeit.
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Ester- oder Boc-geschützten Aminogruppen angreifen.
Substitution: Nucleophile Substitutionsreaktionen können am Thiazolring oder an der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Thiazolderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktives Molekül in verschiedenen biologischen Tests untersucht.
Medizin: Wird auf sein Potenzial als therapeutisches Mittel untersucht, einschließlich antimikrobieller und antikanzerogener Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiazolring kann an π-π-Stacking-Wechselwirkungen beteiligt sein, während das Boc-geschützte Amin Wasserstoffbrückenbindungen mit Zielproteinen ausbilden kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Effekten führt.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or Boc-protected amine groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-amino-4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-1,3-selenazol-5-carboxylat
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoesäure
- Methyl-3-(Boc-amino)thiophen-2-carboxylat
Einzigartigkeit
Methyl-2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-5-carboxylat ist aufgrund seiner spezifischen Kombination aus einem Thiazolring und einem Boc-geschützten Amin einzigartig. Dieses Strukturmerkmal verleiht ihm eine besondere Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht.
Eigenschaften
Molekularformel |
C11H16N2O4S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
UWJDURRFGUNCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


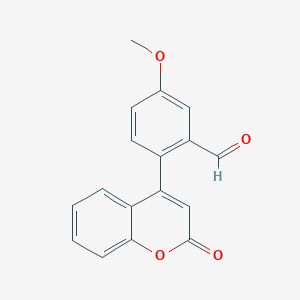
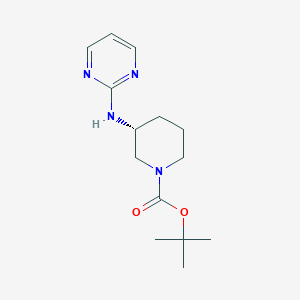


![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

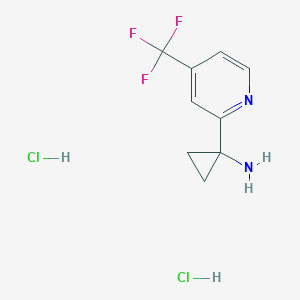

![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)


